![molecular formula C14H17ClN2OS B5626821 N-(1-azepanylcarbonothioyl)-2-chlorobenzamide](/img/structure/B5626821.png)
N-(1-azepanylcarbonothioyl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of chlorobenzamide derivatives typically involves the reaction of benzoyl chlorides with amines or other nucleophiles. For example, N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide was synthesized from sulfanilic amide, demonstrating the versatility in generating chlorobenzamide derivatives through nucleophilic substitution reactions (Zhang Xiao-yong, 2005).
Molecular Structure Analysis
Molecular structure determination often employs techniques such as X-ray diffraction, NMR (Nuclear Magnetic Resonance), and IR (Infrared) spectroscopy. For instance, the crystal and molecular structures of a tropane benzamine derivative were elucidated using these methods, providing detailed insights into the conformation and geometry of the molecule (N. Cabezas et al., 1989).
Chemical Reactions and Properties
Chlorobenzamide derivatives exhibit a range of chemical behaviors, including participating in annulation reactions to form complex heterocycles. For example, Ru(II)-catalyzed C-H/N-H bond functionalization of N-chlorobenzamides with 1,3-diynes demonstrated the synthetic utility of these compounds in constructing isoquinolones under redox-neutral conditions (Arijit Ghosh et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
The future study of this compound could involve detailed experimental studies to determine its physical and chemical properties, reactivity, and potential bioactivity. This could include synthesis studies, structural analyses, reactivity studies, and potentially even biological assays if the compound is suspected to have bioactive properties .
properties
IUPAC Name |
N-(azepane-1-carbothioyl)-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c15-12-8-4-3-7-11(12)13(18)16-14(19)17-9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-10H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSITMAKTFEFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24783243 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.